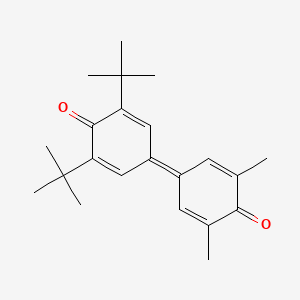

3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-13-9-15(10-14(2)19(13)23)16-11-17(21(3,4)5)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQMLCUZRRVCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561807 | |

| Record name | 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126657-30-5 | |

| Record name | 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of the unsymmetrical diphenoquinone, this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings of oxidative phenol coupling, outlines a detailed, field-proven synthetic protocol, and discusses the critical parameters influencing reaction selectivity and yield. Furthermore, this guide addresses the purification and characterization of the target molecule, supported by spectroscopic data and visualizations to ensure scientific rigor and practical applicability.

Introduction: The Significance of Unsymmetrical Diphenoquinones

Diphenoquinones, a class of compounds characterized by two quinone moieties linked by a carbon-carbon bond, have garnered significant interest due to their diverse applications as oxidizing agents, polymerization inhibitors, and precursors to valuable biphenol compounds.[1] While the synthesis of symmetrical diphenoquinones is well-established, the preparation of unsymmetrical analogues, such as this compound, presents a considerable synthetic challenge. The asymmetry in these molecules can impart unique electronic and steric properties, making them attractive targets for applications in materials science and as specialized antioxidants.

This guide focuses on the , a molecule that combines the structural features of both 2,6-dimethylphenol and 2,6-di-tert-butylphenol. The core of this synthesis lies in the oxidative cross-coupling of these two phenolic precursors. The primary obstacle in this endeavor is achieving a high selectivity for the desired unsymmetrical product over the two symmetrical byproducts: 3,3',5,5'-tetramethyldiphenoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone.

Mechanistic Insights into Oxidative Phenol Coupling

The synthesis of diphenoquinones is achieved through the oxidative coupling of phenols. This reaction proceeds via the formation of phenoxy radical intermediates. The overall mechanism can be broadly categorized into two main pathways: a radical-radical coupling and a radical-anion (or radical-phenol) coupling.[2][3]

The selective formation of an unsymmetrical diphenoquinone is governed by the relative oxidation potentials of the two different phenol precursors and the nature of the catalytic system employed.[4] In the case of 2,6-dimethylphenol and 2,6-di-tert-butylphenol, their differing steric and electronic properties will influence their rates of oxidation and subsequent coupling.

The general mechanism can be visualized as follows:

Controlling the chemoselectivity towards the cross-coupled product requires careful selection of the catalyst and reaction conditions to modulate the steady-state concentrations and reactivities of the two different phenoxy radicals.

Proposed Synthetic Protocol

While a specific, optimized protocol for the is not widely published, the following procedure is a robust, representative method derived from established protocols for analogous oxidative phenol couplings.[5] This protocol employs a copper-based catalytic system, which is known to be effective for this class of transformations.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 576-26-1 | Reagent grade, >99% |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | 128-39-2 | Reagent grade, >99% |

| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Anhydrous, >98% |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, >99.8% |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, >99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, >99% |

| Hexanes | C₆H₁₄ | - | - | ACS grade |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2,6-dimethylphenol (1.22 g, 10 mmol) and 2,6-di-tert-butylphenol (2.06 g, 10 mmol).

-

Solvent and Catalyst Addition: Add anhydrous methanol (100 mL) to the flask and stir until the phenols are completely dissolved. To this solution, add copper(I) chloride (0.20 g, 2 mmol) and anhydrous pyridine (0.79 g, 10 mmol). The solution will likely turn green or blue.

-

Reaction Execution: Heat the reaction mixture to 60 °C and bubble a gentle stream of air or oxygen through the solution via the gas inlet for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The formation of the colored diphenoquinones will be visible on the TLC plate.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting materials), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of 1 M hydrochloric acid and extract with diethyl ether (3 x 100 mL).

-

Purification - Crude Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product mixture containing the three diphenoquinones.

-

Purification - Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is recommended. The three diphenoquinone products will have different retention factors, allowing for their separation. The desired unsymmetrical product is expected to elute between the two symmetrical byproducts.

-

Final Product Isolation: Collect the fractions containing the desired product (typically a red-orange solid), combine them, and remove the solvent under reduced pressure. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value | Source |

| CAS Number | 126657-30-5 | [6] |

| Molecular Formula | C₂₂H₂₈O₂ | [6] |

| Molecular Weight | 324.46 g/mol | [6] |

| Melting Point | 180-181 °C | [6] |

| Appearance | Orange to brown crystalline solid | [7] |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~7.0-7.2 (m, 4H, vinyl H)

-

δ (ppm) ~2.1 (s, 6H, -CH₃)

-

δ (ppm) ~1.3 (s, 18H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm) ~187 (C=O)

-

δ (ppm) ~148-150 (C-O and C-tert-butyl)

-

δ (ppm) ~140-145 (C=C)

-

δ (ppm) ~125-130 (C-H)

-

δ (ppm) ~35 (quaternary C of tert-butyl)

-

δ (ppm) ~29 (CH₃ of tert-butyl)

-

δ (ppm) ~16 (-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~2960 (C-H stretch, alkyl)

-

~1660 (C=O stretch, quinone)

-

~1630 (C=C stretch, quinone)

-

-

Mass Spectrometry (EI):

-

m/z 324 (M⁺)

-

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, with the appearance of new, colored spots corresponding to the diphenoquinone products. The final purity of the product can be assessed by the sharpness of its melting point and confirmed by spectroscopic analysis. The expected spectroscopic data provides a benchmark against which the experimental results can be compared.

Conclusion

The via oxidative cross-coupling is a challenging yet achievable goal. Success hinges on the careful control of reaction conditions to favor the formation of the unsymmetrical product. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol and characterization data, to enable researchers to successfully synthesize and study this interesting class of molecules. The principles outlined herein can also be adapted for the synthesis of other unsymmetrical diphenoquinones.

References

-

[8]

-

[9]

-

[10]

-

[1]

-

[2]

-

[11]

-

[12]

-

[13]

-

[14]

-

[6]

-

[15]

-

[16]

-

[3]

-

[17]

-

[18]

-

[19]

-

[20]

-

[4]

-

[21]

-

[22]

-

[5]

-

[7]

-

[23]

Sources

- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem [lookchem.com]

- 6. This compound CAS#: 126657-30-5 [m.chemicalbook.com]

- 7. 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE price,buy 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE - chemicalbook [chemicalbook.com]

- 8. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 17. Synthesis of unsymmetrical dibenzoquinoxaline discotic mesogens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. chemistryviews.org [chemistryviews.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | C30H42O2 | CID 188291 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Diphenoquinone Core

This compound is a derivative of the 4,4'-diphenoquinone class, a family of organic compounds characterized by an extended quinonoid structure with two carbonyl groups situated in separate rings.[1] With a molecular formula of C22H28O2 and a molecular weight of 324.46 g/mol , this compound features a strategic substitution pattern of both methyl and bulky tert-butyl groups, which significantly influences its stability, solubility, and reactivity.[2] While the broader class of diphenoquinones has been less explored than their benzoquinone counterparts, they are gaining significant attention for their robust electrochemical properties and potential applications in materials science and organic synthesis.[1][3]

Industrially, substituted diphenoquinones like this are valued as effective polymerization inhibitors and stabilizers.[4] Their ability to control oxidation processes makes them critical additives in the manufacturing of high-quality plastics and rubbers.[4] For researchers, the interest lies in their function as potent, yet manageable, two-electron acceptors in chemical reactions, providing a foundation for developing novel redox-active materials for applications such as organic batteries.[1][3] This guide provides a detailed examination of the core , grounded in the established chemistry of its structural analogs.

Molecular Structure and Physical Characteristics

The core of a 4,4'-diphenoquinone is typically a nearly planar system composed of two cyclohexadienone rings.[1] These rings are connected by what is considered an unusually long interannular carbon-carbon double bond.[1] The planarity of the core is a critical factor in its electronic properties. The steric bulk of the tert-butyl groups at the 3' and 5' positions, combined with the methyl groups at the 3 and 5 positions, provides significant steric hindrance. This hindrance is key to the compound's stability, preventing unwanted side reactions like hydration or dimerization that can occur with unsubstituted diphenoquinones.[1]

Caption: Molecular Structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 2417-00-7 | [2] |

| Molecular Formula | C22H28O2 | [2] |

| Molecular Weight | 324.46 g/mol | [2] |

| Appearance | Orange to brown powder/crystals | [2] |

| Melting Point | 200 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

Synthesis and Purification

The primary route for synthesizing 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones is the oxidative C-C coupling of the corresponding 2,6-dialkylphenol precursors.[5][6] This process can be achieved using various oxidizing agents and catalytic systems. Molecular oxygen is often used as the terminal oxidant, making it an environmentally favorable approach.[6] Catalysts typically involve metal complexes, with copper-based systems being common.[7][8]

The choice of catalyst and reaction conditions is critical for achieving high selectivity for the diphenoquinone product over the corresponding benzoquinone, which can be a competing side product.[6] The steric hindrance provided by the alkyl substituents on the phenol precursor favors the formation of the C-C coupled diphenoquinone.

Caption: Generalized workflow for the synthesis of the target molecule via oxidative coupling.

Experimental Protocol: Catalytic Oxidative Coupling

This protocol is a representative methodology adapted from established procedures for the synthesis of tetra-alkyl-diphenoquinones.[4][7]

-

Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen copper salt (e.g., Copper(I) chloride) in a suitable solvent such as methanol or an amine-water mixture.[7]

-

Reaction Initiation: Dissolve the precursor, 2-tert-butyl-6-methylphenol, in the reaction solvent and add it to the catalyst solution.

-

Oxidation: Bubble air or pure oxygen slowly through the reaction mixture at a controlled temperature, typically between 40-80 °C.[4] The reaction progress is often indicated by a distinct color change to deep red or orange.

-

Monitoring: Monitor the reaction for 2 to 8 hours using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, cool the mixture to room temperature to allow the diphenoquinone product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the crude product sequentially with water and a cold alkanol (e.g., methanol) to remove residual catalyst and unreacted starting material.

-

Recrystallization: For high purity, recrystallize the product from a suitable organic solvent such as benzene or ethanol to yield the final crystalline this compound.[7]

Electrochemical Properties: A Redox-Active Core

A defining characteristic of the diphenoquinone family is its ability to undergo rapid and reversible two-electron reduction.[1][3] Electrochemical studies, primarily using cyclic voltammetry (CV), reveal that these compounds are reduced in two distinct, single-electron steps. This process generates a stable semiquinone radical anion intermediate after the first electron transfer, followed by the formation of the corresponding dihydroxybiphenyl dianion after the second transfer.

Significantly, diphenoquinones are reduced at higher (less negative) potentials compared to analogous benzoquinones, making them stronger oxidizing agents.[1] This property is central to their application in organic synthesis and as active materials in energy storage systems.[3]

Caption: Two-step reversible reduction pathway of a diphenoquinone.

Table 2: Representative Electrochemical Data for Substituted Diphenoquinones

| Process | E° (V vs. SCE) | Characteristics |

| First Reduction (DQ -> DQ•-) | -0.53 V | Reversible, one-electron transfer |

| Second Reduction (DQ•- -> DHB2-) | -0.92 V | Reversible, one-electron transfer |

| (Source: Adapted from electrochemical studies on tetra-tert-butyldiphenoquinone)[9] |

The reversibility and high potential of these redox events are what make diphenoquinones promising candidates for electroactive materials in next-generation organic rechargeable batteries and redox flow batteries.[3]

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on its function as an electron acceptor (oxidizing agent).

-

Reduction: It can be readily reduced to its corresponding 4,4'-dihydroxybiphenyl using common reducing agents like zinc dust in acetic acid.[7] This reaction is often characterized by the disappearance of the compound's vibrant color.

-

Oxidizing Agent in Organic Synthesis: Analogous to the well-studied 3,3',5,5'-tetra-tert-butyldiphenoquinone (often abbreviated as DPQ or TBDPQ), this compound can serve as a mild and efficient organic oxidant.[10] It is particularly useful in reactions catalyzed by N-heterocyclic carbenes (NHCs), such as the oxidative esterification of aldehydes.[10] A key advantage over benzoquinone is that its reduced form (the dihydroxybiphenyl) is non-nucleophilic, preventing interference with electrophilic reagents in the reaction mixture.[10]

-

Stabilization and Inhibition: In industrial settings, its role as a polymerization inhibitor stems from its ability to scavenge radical intermediates that propagate polymer chains. The bulky tert-butyl and methyl groups enhance its stability and prevent it from undergoing undesired self-polymerization, ensuring it acts as a reliable terminator in these processes.[4]

Conclusion

This compound emerges as a molecule of significant interest, bridging fundamental chemical principles with practical industrial applications. Its synthesis via the oxidative coupling of hindered phenols is a robust and scalable method. The compound's key chemical properties are dictated by its sterically protected, planar, and redox-active diphenoquinone core. This structure imparts high stability, predictable electrochemical behavior involving two reversible one-electron reductions at relatively high potentials, and utility as a potent organic oxidizing agent. For materials scientists, its properties offer a blueprint for designing high-performance organic energy storage devices. For synthetic chemists and industrial professionals, it serves as a valuable and stable reagent for controlling oxidation and polymerization processes. Further investigation into this specific substitution pattern will continue to refine its applications and expand the utility of the diphenoquinone class.

References

-

Diphenoquinones Redux | Request PDF. (n.d.). ResearchGate. [Link]

- US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. (n.d.).

-

Diphenoquinones Redux. (2022). PubMed. [Link]

-

Structural characterization and electrochemical properties of the 3,3'-5,5-tetra-tert-butyl-4,4 '-diphenoquinone. (2007). ResearchGate. [Link]

-

Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem. (n.d.). LookChem. [Link]

-

Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. (2007). ResearchGate. [Link]

-

3,3',5,5'-tetra-tert-butyldiphenoquinone, DPQ. (n.d.). Organic Chemistry Portal. [Link]

- SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. (n.d.).

-

Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. (2020). ResearchGate. [Link]

Sources

- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE price,buy 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. Buy 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (EVT-311171) | 4906-22-3 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]

- 8. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. In the absence of extensive dedicated literature for this specific asymmetrically substituted diphenoquinone, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its structural, spectroscopic, and electrochemical properties. A plausible synthetic route via oxidative cross-coupling is detailed, alongside methodologies for its characterization. This document serves as a valuable resource for researchers interested in the nuanced properties of asymmetrically substituted diphenoquinones and their potential applications.

Introduction: The Significance of Asymmetric Diphenoquinones

Diphenoquinones, a class of organic compounds characterized by two cyclohexadienone rings linked by a double bond, have garnered significant interest due to their redox activity and potential applications in materials science and as industrial stabilizers.[1][2] While symmetrically substituted diphenoquinones are well-documented, their asymmetrically substituted counterparts, such as this compound, represent a more nuanced area of study. The asymmetry in their substitution pattern can lead to unique electronic and steric properties, potentially influencing their reactivity, redox potential, and solid-state packing. Understanding the molecular structure of these compounds is paramount to unlocking their potential in areas such as organic electronics and antioxidant development.

This guide focuses on this compound (CAS No. 126657-30-5), providing a detailed exploration of its molecular architecture and physicochemical properties.

Molecular Structure and Conformational Analysis

The core of this compound consists of two quinone-type rings joined by a central carbon-carbon double bond. The planarity of this core is a key determinant of the molecule's electronic properties.

2.1. Predicted Geometry and Steric Effects

Based on X-ray crystallographic studies of the closely related 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, the diphenoquinone moiety is expected to be nearly planar.[3] The central C=C bond connecting the two rings is characteristically long for a double bond, a feature attributed to the electronic demands of the extended quinone system.[4]

The substitution pattern of this compound introduces a significant steric disparity between the two rings. One ring is substituted with two methyl groups, while the other bears two bulky tert-butyl groups. This asymmetry is likely to induce some degree of twisting around the central C=C bond to alleviate steric strain between the ortho-substituents and the carbonyl groups. However, the energetic cost of disrupting the π-conjugation of the system would favor a largely planar conformation.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₂₂H₂₈O₂ | Standard Calculation |

| Molar Mass | 324.46 g/mol | Standard Calculation |

| Melting Point | 180-181 °C | Experimental Data |

| Core Geometry | Largely planar with potential for minor twisting | Analogy to symmetrically substituted diphenoquinones[3][4] |

| Central C=C Bond | Expected to be elongated | General feature of diphenoquinones[4] |

| Dipole Moment | Non-zero | Asymmetrical substitution |

Synthesis and Characterization

The synthesis of asymmetrically substituted diphenoquinones presents a challenge due to the propensity for homo-coupling of the precursor phenols. A plausible and commonly employed method is the oxidative cross-coupling of the corresponding 2,6-disubstituted phenols.[5]

3.1. Proposed Synthetic Protocol: Oxidative Cross-Coupling

The synthesis of this compound can be approached through the oxidative cross-coupling of 2,6-dimethylphenol and 2,6-di-tert-butylphenol.

Caption: Proposed synthesis of this compound via oxidative coupling.

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of 2,6-dimethylphenol and 2,6-di-tert-butylphenol are dissolved in a suitable solvent, such as isopropanol or dioxane.

-

Catalyst Addition: A catalyst, for example, a dicopper(II) complex, is introduced to the reaction mixture.[6]

-

Oxidation: The reaction is carried out under an oxygen atmosphere at an elevated temperature (e.g., 90 °C) for several hours.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid mixture contains the desired asymmetric product along with the two symmetric homo-coupled byproducts. Purification is typically achieved through column chromatography, exploiting the different polarities of the three diphenoquinones.

Causality Behind Experimental Choices: The choice of a copper-based catalyst is rooted in its proven efficacy in facilitating the oxidative coupling of phenols. The reaction temperature is optimized to provide sufficient energy for the coupling reaction while minimizing thermal degradation. The purification by column chromatography is essential to isolate the target compound from the statistically formed byproducts.

3.2. Spectroscopic Characterization

Due to the lack of published spectra for this compound, the following are predictions based on the analysis of its symmetrical counterparts.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The aromatic protons on the dimethyl-substituted ring and the tert-butyl-substituted ring will appear as distinct signals. The methyl protons will likely appear as a singlet, and the tert-butyl protons as another singlet, with their chemical shifts influenced by the quinoidal system.

-

¹³C NMR: The carbon NMR spectrum will reflect the lack of symmetry, with distinct signals for each carbon atom in the molecule. The carbonyl carbons are expected to resonate at the downfield end of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the nature of their alkyl substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically observed in the region of 1630-1660 cm⁻¹. Other characteristic bands will include C=C stretching of the aromatic rings and C-H stretching and bending vibrations of the alkyl groups.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

Diphenoquinones are intensely colored compounds due to their extended π-conjugated system. This compound is expected to exhibit strong absorption in the visible region. The λmax is likely to be influenced by the electronic effects of the alkyl substituents. For comparison, 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone shows a λmax in the range of 418.5 to 420.0 nm in a THF/MeOH mixture.

Physicochemical Properties and Reactivity

4.1. Redox Behavior

Diphenoquinones are known for their reversible two-electron reduction to the corresponding hydrodiphenoquinones.[4] The redox potential of these compounds is sensitive to the nature and position of the substituents on the aromatic rings. The presence of electron-donating alkyl groups in this compound is expected to lower its reduction potential compared to the unsubstituted diphenoquinone. The asymmetry in substitution may lead to a stepwise reduction with two distinct, albeit closely spaced, redox potentials.

Caption: Redox behavior of this compound.

4.2. Potential Applications

The inherent redox activity and stability of hindered diphenoquinones suggest several potential applications for this compound:

-

Antioxidant/Stabilizer: Like other hindered phenols and their oxidation products, this molecule could function as a radical scavenger, thereby acting as a stabilizer for polymers and other organic materials.[2]

-

Redox-Active Materials: Its reversible redox behavior makes it a candidate for use in organic electronic devices, such as rechargeable batteries and electrochromic materials.[4]

-

Intermediate in Organic Synthesis: Diphenoquinones can serve as versatile starting materials for the synthesis of more complex molecular architectures.

Conclusion

This compound represents an intriguing, yet understudied, example of an asymmetrically substituted diphenoquinone. While direct experimental data remains scarce, a comprehensive understanding of its molecular structure and properties can be extrapolated from well-characterized analogues. The proposed synthetic route via oxidative cross-coupling, though challenging in terms of selectivity, provides a viable pathway for its preparation. The predicted structural, spectroscopic, and electrochemical properties outlined in this guide offer a solid foundation for future experimental investigations into this and other asymmetrically substituted diphenoquinones. Further research into this class of compounds is warranted to fully explore their potential in materials science and beyond.

References

- Gül, A., et al. (2008). Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Journal of Molecular Structure, 875(1-3), 369-373.

- Chi, Y. R., et al. (2018). Cooperative N-Heterocyclic Carbene and H-Bonding Catalysis for the Asymmetric [4+2] Annulation of Enals and α-Keto Esters. Organic Letters, 20(2), 260-263.

-

Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Retrieved from [Link]

-

LookChem. (n.d.). 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. Retrieved from [Link]

-

ResearchGate. (2015). Fig. S20 1 H-NMR of 3,3 ′ ,5,5 ′ -tetra-tert-butyldiphenoquinone (DPQ) in CDCl 3. Retrieved from [Link]

- Stahl, S. S., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7346-7353.

- Gassman, P. G., & Zalar, F. V. (1966). Diphenoquinones. II. The Effect of Substituents on the Redox Potentials. The Journal of Organic Chemistry, 31(6), 166-172.

-

PubChem. (n.d.). 3,5-Di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

MDPI. (2021). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. Retrieved from [Link]

-

PubMed. (2020). Completing the Redox-Series of Silicon Trisdioxolene: ortho-Quinone and Lewis Superacid Make a Powerful Redox Catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]

- Liu, S.-T., et al. (2012). Efficient Oxidative Coupling of 2,6-disubstituted Phenol Catalyzed by a dicopper(II) Complex. Dalton Transactions, 41(4), 1158-1164.

Sources

- 1. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | C30H42O2 | CID 188291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-N-amido-dPEG®-acid: A Heterobifunctional Linker for Advanced Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-N-amido-dPEG®-acid, a class of heterobifunctional linkers integral to modern peptide synthesis and the development of PEGylated therapeutics. While the CAS number 126657-30-5 has been intermittently associated with other molecules, its predominant and most scientifically relevant application in the context of drug development pertains to these versatile polyethylene glycol (PEG) derivatives. This document will elucidate the structure, properties, and multifaceted applications of Fmoc-N-amido-dPEG®-acids, offering both theoretical insights and practical, field-proven protocols.

Introduction: Unraveling the Dual Functionality of Fmoc-N-amido-dPEG®-acid

Fmoc-N-amido-dPEG®-acid represents a family of chemical reagents characterized by a discrete polyethylene glycol (dPEG®) spacer, flanked by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other.[1][2] This unique architecture makes it a cornerstone in bioconjugation chemistry, particularly in solid-phase peptide synthesis (SPPS).[3][4]

The core utility of these linkers lies in their ability to introduce a hydrophilic, non-immunogenic PEG spacer into a peptide or protein structure.[5][6] This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:

-

Increasing Hydrophilicity: The PEG chain imparts greater water solubility to often hydrophobic peptides and proteins.[7][8]

-

Prolonging Plasma Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces renal clearance, extending their circulation time in the bloodstream.[6][9]

-

Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response.[5][9]

-

Enhancing Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[9][10]

The "dPEG®" designation signifies a monodispersed PEG, meaning it has a precise, single molecular weight, in contrast to traditional polydispersed PEGs. This allows for the synthesis of more homogenous and well-defined bioconjugates, a critical factor in pharmaceutical development.[11]

Physicochemical Properties and Structural Variants

Fmoc-N-amido-dPEG®-acids are available in various lengths, allowing for precise control over the spacing and hydrophilicity of the final conjugate. The nomenclature typically indicates the number of ethylene glycol units in the PEG chain (e.g., dPEG®₂, dPEG®₄, dPEG®₁₂, dPEG®₂₄).

| Property | Description | Source(s) |

| Appearance | White to off-white powder or viscous liquid. | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, methylene chloride, and acetonitrile. Longer chain variants also exhibit water solubility. | [7][8] |

| Purity | Typically >95% or >98% as determined by HPLC and NMR. | [1][8] |

| Storage | Store at -20°C under an inert atmosphere. These compounds can be hygroscopic. | [5][7] |

The core structure consists of three key components:

-

Fmoc Group: A base-labile protecting group for the terminal amine, readily removed with piperidine in DMF, making it compatible with standard Fmoc-based SPPS.[3][7]

-

dPEG® Spacer: A hydrophilic chain of a defined number of ethylene glycol units.

-

Carboxylic Acid: A reactive group that can be coupled to primary amines on a peptide (e.g., the N-terminus or the side chain of a lysine residue) using standard peptide coupling reagents.[1]

Caption: Core components of Fmoc-N-amido-dPEG®-acid.

Mechanism of Action in Peptide Modification

The heterobifunctional nature of Fmoc-N-amido-dPEG®-acid allows for its seamless integration into standard Fmoc-SPPS workflows. The general strategy involves the coupling of the carboxylic acid moiety of the dPEG® linker to a free amine on the growing peptide chain, which is anchored to a solid support.

The causality behind this experimental choice is the orthogonal deprotection chemistry. The Fmoc group on the dPEG® linker remains intact during the acid-labile cleavage of side-chain protecting groups from the peptide, and conversely, the side-chain protecting groups are stable during the base-catalyzed removal of the Fmoc group.

Workflow for Incorporating Fmoc-N-amido-dPEG®-acid in SPPS:

Caption: Workflow for peptide PEGylation using Fmoc-N-amido-dPEG®-acid.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and should be optimized based on the specific peptide sequence and scale of the synthesis.

Coupling of Fmoc-N-amido-dPEG®-acid to a Resin-Bound Peptide

This protocol assumes a 0.1 mmol scale synthesis.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

Fmoc-N-amido-dPEG®-acid (0.3 mmol, 3 equivalents)

-

HATU (0.29 mmol, 2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF (10 mL/g of resin) for 15-30 minutes in a reaction vessel. Drain the DMF.[4]

-

Reagent Preparation: In a separate vial, dissolve the Fmoc-N-amido-dPEG®-acid and HATU in DMF (5 mL). Add the DIPEA and allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated Fmoc-N-amido-dPEG®-acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

Fmoc Deprotection of the PEG Linker

Materials:

-

20% (v/v) piperidine in DMF

Procedure:

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine. The resin is now ready for the coupling of the next amino acid.

Applications in Drug Development and Research

The ability to precisely introduce a hydrophilic and biocompatible spacer has made Fmoc-N-amido-dPEG®-acids invaluable in several areas of research and development.

-

Peptide and Protein PEGylation: As detailed above, this is the primary application, leading to therapeutics with improved pharmacokinetic profiles.[9][12]

-

Antibody-Drug Conjugates (ADCs): PEG linkers can be used to connect the antibody to the cytotoxic payload, improving the solubility and stability of the ADC.[11]

-

PROTACs (Proteolysis Targeting Chimeras): These linkers can bridge the target protein ligand and the E3 ligase ligand in PROTACs, with the length and hydrophilicity of the PEG chain influencing the efficacy of the resulting molecule.[11]

-

Nanoparticle Functionalization: Fmoc-N-amido-dPEG®-acids can be used to modify the surface of nanoparticles, enhancing their biocompatibility and circulation time for drug delivery applications.[11][13]

-

Hydrogel Formation: The bifunctional nature of these linkers allows for their use in cross-linking to form hydrogels for tissue engineering and controlled drug release.[11]

Conclusion: A Versatile Tool for Bioconjugation

Fmoc-N-amido-dPEG®-acid and its variants are sophisticated chemical tools that empower researchers and drug developers to precisely engineer the properties of peptides, proteins, and other bioactive molecules. Their compatibility with standard Fmoc-SPPS, coupled with the significant benefits of PEGylation, ensures their continued and expanding role in the creation of next-generation therapeutics. The ability to control the length of the discrete PEG spacer provides an unparalleled level of precision, facilitating the development of more homogenous and effective bioconjugates.

References

-

Tradeindia. (n.d.). 3,5-Dimethyl-3a ,5a -Di-Tert-Butyl-4,4a -Diphenoquinone. Retrieved from [Link]

-

China N N Diphenylbenzidine Manufacturers Factory Suppliers. (n.d.). 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone CAS: 126657-30-5. Retrieved from [Link]

- Al-Azzawi, W. T., & Ghafil, J. A. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Medical Science, 28.

-

PubChem. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. Retrieved from [Link]

- Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

-

Tradeindia. (n.d.). Tert Butyl Chloride In Shouguang. Retrieved from [Link]

- Kong, J., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

-

Taylor & Francis Online. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Retrieved from [Link]

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

ResearchGate. (2025). (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

ResearchGate. (2025). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides | Request PDF. Retrieved from [Link]

Sources

- 1. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. biochempeg.com [biochempeg.com]

- 10. tandfonline.com [tandfonline.com]

- 11. biochempeg.com [biochempeg.com]

- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 13. creativepegworks.com [creativepegworks.com]

A Note on Nomenclature: Establishing the Correct IUPAC Identity

An In-Depth Technical Guide to 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone

The compound of interest, specified as "3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone," presents a degree of nomenclatural ambiguity. The substitution pattern described is asymmetric. However, the synthesis of diphenoquinones typically proceeds through the oxidative coupling of symmetrically substituted phenols, leading to a symmetrically substituted product. The available scientific literature and chemical databases predominantly reference the symmetrically substituted isomer, 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone , with the CAS Number 2417-00-7.[1] This guide will, therefore, focus on this well-documented compound, operating under the expert assumption that it is the intended subject of this inquiry. The systematic IUPAC name for this compound is 2-(1,1-Dimethylethyl)-4-[3-(1,1-dimethylethyl)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-6-methyl-2,5-cyclohexadien-1-one .[1]

Visualizing the Core Structure

To provide a clear and unambiguous representation of the molecule, the following diagram illustrates the chemical structure of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.

Caption: Chemical structure of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from industrial processes to potential research contexts.

| Property | Value | Source |

| Molecular Formula | C22H28O2 | [2] |

| Molecular Weight | 324.46 g/mol | [2][3] |

| CAS Number | 2417-00-7 | [1][2] |

| Melting Point | 180-181 °C | [3] |

| Boiling Point | 433.2 °C at 760 mmHg | [3] |

| Flash Point | 161.7 °C | [3] |

| Density | 1.058 g/cm³ | [3] |

| Appearance | Yellow to brownish solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Synthesis Pathway: Oxidative Coupling of Substituted Phenols

The synthesis of 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones, including the subject compound, is typically achieved through the oxidative coupling of corresponding 2,6-dialkylphenols. A general and effective method involves the use of a copper catalyst in the presence of an oxidizing agent.

Conceptual Workflow of Synthesis

The following diagram illustrates the generalized workflow for the synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone from its corresponding phenol precursor.

Caption: Generalized workflow for the synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of tetra-alkyl-diphenoquinones, adapted for the specific synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.

Materials:

-

2-tert-butyl-6-methylphenol (starting material)

-

Reaction solvent (e.g., methanol)

-

Copper ion loaded hydrophobic modified resin catalyst or a similar copper-based catalyst.

-

Oxidizing agent (e.g., pure oxygen or air)

-

Alkanol for washing (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 2-tert-butyl-6-methylphenol in the reaction solvent.

-

Catalyst and Oxidant Addition: Add the copper ion loaded hydrophobic modified resin catalyst to the solution. Begin bubbling the oxidizing agent (e.g., air or oxygen) through the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 80°C. Maintain the reaction for a period of 2 to 8 hours, with continuous stirring and supply of the oxidizing agent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can often be regenerated and reused.

-

Product Isolation: The resulting filtrate is subjected to distillation to remove the solvent.

-

Purification: The distillation residue is then washed with an alkanol, such as ethanol or methanol, to remove any remaining impurities.

-

Final Product: The purified product, 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone, is then dried to yield a solid, typically yellow to brownish in color.

Industrial and Research Applications

3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone is a molecule with significant industrial utility, primarily owing to its antioxidant and polymerization-inhibiting properties.

-

Antioxidant in Plastics and Rubber: This compound is utilized as an antioxidant to prevent the oxidative degradation of polymers.[1] By inhibiting oxidation, it extends the service life of plastic and rubber products, preserving their mechanical and physical properties.[1]

-

Polymerization Inhibitor: In the manufacturing of plastics and rubbers, it acts as a polymerization inhibitor.[1] This allows for better control over the polymerization rate, which is crucial for producing high-quality materials with consistent and desirable properties.[1]

-

Stabilizer in Industrial Processes: Its ability to curb oxidation makes it an effective stabilizer in various industrial applications.[1] It prevents discoloration, embrittlement, and other undesirable effects that arise from oxidative degradation of materials.[1]

While direct applications in drug development are not prominently documented, its role as a stabilizer and antioxidant is of foundational importance in the broader chemical and materials science fields that support the pharmaceutical industry. For instance, ensuring the stability of polymeric materials used in drug delivery systems or medical devices is a critical aspect of pharmaceutical development.

Conclusion

3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone is a valuable industrial chemical with well-established roles as an antioxidant and polymerization inhibitor. Its synthesis is achieved through the robust and scalable oxidative coupling of the corresponding phenol. While the nomenclature can be a source of confusion, the symmetrically substituted isomer is the commercially and scientifically relevant compound. For researchers and professionals in materials science and related fields, understanding the properties and synthesis of this diphenoquinone is key to leveraging its stabilizing capabilities.

References

- Cas 2417-00-7, 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem. [URL: https://www.lookchem.com/cas-241/2417-00-7.html]

- 3,5-DIMETHYL-3',5'-DI-T-BUTYL-4,4'-DIPHENOQUINONE - ChemBK. [URL: https://www.chembk.com/en/chem/126657-30-5]

- This compound CAS#: 126657-30-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62510940.htm]

- US Patent 2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. [URL: https://patents.google.

- 3,3'-Dimethyl-5,5'-di-tert-butyl-4,4'-diphenoquinone | C22H28O2 | ChemSpider. [URL: http://www.chemspider.com/Chemical-Structure.2006325.html]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. As a key structural motif in various fields of chemical research, a thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This document is structured to provide not only the anticipated spectroscopic data but also the underlying scientific principles and practical experimental protocols.

Introduction to this compound

This compound is a derivative of diphenoquinone, a class of organic compounds known for their redox properties and potential applications in materials science and as intermediates in organic synthesis.[1] The molecule, with the chemical formula C₂₂H₂₈O₂ and a molecular weight of 324.46 g/mol , possesses a highly conjugated system and distinct substitution patterns on its phenyl rings, which give rise to characteristic spectroscopic signatures.[2] The structural features—two methyl groups and two bulky tert-butyl groups—are expected to significantly influence its electronic and vibrational properties, as well as its fragmentation patterns in mass spectrometry and the chemical shifts in nuclear magnetic resonance spectroscopy.

A deep understanding of its spectroscopic profile is crucial for researchers working with this compound, enabling unambiguous identification and quality control. This guide will delve into the expected data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a robust framework for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For a highly conjugated system like this compound, this technique is particularly informative. The extended π-system of the diphenoquinone core is expected to result in strong absorption in the UV-Vis region.

Predicted UV-Vis Spectral Data

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | ~250-280 | High | Acetonitrile |

| n → π | ~380-420 | Low to Moderate | Acetonitrile |

Note: These are predicted values based on the UV-Vis spectra of related quinone compounds. Actual experimental values may vary.[3][4][5]

Interpretation of the UV-Vis Spectrum

The predicted spectrum is expected to show two main absorption bands. The high-energy band in the shorter wavelength region (around 250-280 nm) can be attributed to the π → π* electronic transition within the conjugated aromatic system. The lower-energy, weaker absorption band at longer wavelengths (around 380-420 nm) is characteristic of the n → π* transition of the carbonyl groups.[3][5] The exact position and intensity of these bands can be influenced by the solvent polarity.[5]

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of a quinone is as follows:[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that has a UV cutoff well below the region of interest (e.g., acetonitrile or ethanol).

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent using a volumetric flask.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0 for the main absorption peak.

-

-

Data Acquisition:

-

Use quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for each peak.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Workflow for UV-Vis Analysis

Caption: Workflow for obtaining and analyzing the UV-Vis spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=O stretch (quinone) | 1680-1650 | Strong, Sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-H bend (aliphatic) | 1470-1365 | Medium |

| C-O stretch | 1300-1200 | Medium |

Note: These are predicted values based on the IR spectra of related quinone and aromatic compounds. Actual experimental values may vary.[6][7][8][9]

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band in the region of 1680-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the quinone moiety.[7] The presence of both aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The characteristic bending vibrations of the methyl and tert-butyl groups will also be present.

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Singlet | 2H | Aromatic H |

| ~6.8-7.0 | Singlet | 2H | Aromatic H |

| ~2.2-2.4 | Singlet | 6H | -CH₃ |

| ~1.3-1.5 | Singlet | 18H | -C(CH₃)₃ |

Note: These are predicted chemical shifts. The actual spectrum may show more complex splitting patterns or slight variations in chemical shifts depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~186 | C=O |

| ~148 | Quaternary aromatic C |

| ~145 | Quaternary aromatic C |

| ~135 | Aromatic CH |

| ~132 | Aromatic CH |

| ~35 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

| ~21 | -CH₃ |

Note: These are predicted chemical shifts based on the analysis of similar structures.

Interpretation of the NMR Spectra

-

¹H NMR: The spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons will appear as singlets in the downfield region. The methyl protons will give a sharp singlet, and the tert-butyl protons will also appear as a singlet, with the integration of these signals corresponding to the number of protons.

-

¹³C NMR: The carbonyl carbons are expected to appear at a very downfield chemical shift (around 186 ppm). The aromatic carbons will be observed in the 130-150 ppm region. The aliphatic carbons of the methyl and tert-butyl groups will appear in the upfield region.

Experimental Protocol for NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Additional experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in both spectra to the corresponding atoms in the molecule.

-

NMR Data Acquisition and Analysis Pathway

Sources

- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 126657-30-5 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple tabulation of data. Instead, it offers a foundational understanding of the principles governing solubility and provides robust, field-tested protocols for its empirical determination and prediction.

Executive Summary: Understanding the "Why" Before the "How"

This compound, a derivative of diphenoquinone, is a molecule of interest in various industrial applications, including as a stabilizer in plastics and rubbers and as a polymerization inhibitor.[1] Its efficacy in these roles is intrinsically linked to its solubility in relevant organic media. A thorough understanding of its solubility profile is paramount for process optimization, formulation development, and ensuring reaction homogeneity.

This guide is structured to provide a comprehensive understanding of solubility, from theoretical underpinnings to practical, hands-on methodologies. We will first explore the molecular characteristics of this compound that dictate its solvent preferences. Subsequently, we will delve into a powerful predictive tool, the Hansen Solubility Parameters (HSP), and conclude with detailed experimental protocols for quantitative solubility determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[2] The structure of this compound, characterized by a large, nonpolar aromatic framework with bulky tert-butyl and methyl substituents, provides key insights into its expected solubility.

-

Nonpolar Character: The extensive hydrocarbon skeleton suggests a strong affinity for nonpolar organic solvents. The molecule lacks significant hydrogen-bonding capabilities as a donor, although the quinone oxygens can act as weak hydrogen bond acceptors.

-

Steric Hindrance: The tert-butyl groups introduce significant steric bulk, which can influence how solvent molecules pack around the solute, potentially affecting the dissolution process.

-

π-π Interactions: The aromatic rings can participate in π-π stacking interactions, which may be favorable in aromatic solvents.

Based on these features, we can hypothesize that this compound will exhibit poor solubility in polar, protic solvents like water and alcohols, and higher solubility in nonpolar and moderately polar aprotic solvents. Indeed, preliminary qualitative data suggests it is soluble in solvents like ether, acetone, and methanol, while being insoluble in water.[3]

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This powerful model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Originating from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates in a three-dimensional "Hansen space."[2] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

Determining the Hansen Solubility Parameters of this compound

The following workflow outlines the process for the experimental determination of a solute's HSP.

Caption: A stepwise workflow for the experimental determination of Hansen Solubility Parameters.

Application of HSP in Solvent Selection

Once the HSP of this compound are determined, they can be used to systematically screen for optimal solvents for various applications. This is particularly useful for identifying less common or "greener" solvent alternatives. Furthermore, the HSP of solvent mixtures can be calculated as the volume-fraction-weighted average of the individual components, allowing for the design of custom solvent blends with tailored properties.[2]

Experimental Protocols for Quantitative Solubility Determination

While HSP provides a powerful predictive framework, quantitative solubility data is often required for process design and optimization. The following section details a robust protocol for the gravimetric determination of solubility.

Gravimetric Method for Solubility Measurement

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (±0.0001 g)

-

Drying oven

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed thermostatic vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a known mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a syringe filter. It is critical to maintain the temperature during this step to prevent precipitation.

-

Solute Quantification: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without degrading the solute.

-

Calculation: Weigh the container with the dried solute. The mass of the dissolved solute can then be determined. The solubility can be expressed in various units, such as g/100 g solvent, molality, or mole fraction.

Self-Validation and Causality:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is achieved.

-

Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent. The use of a calibrated temperature-controlled bath is essential.

-

Solid Phase Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.

Data Presentation and Interpretation

For ease of comparison, the determined solubility data should be presented in a clear and structured format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 g solvent) |

| n-Hexane | 1.88 | Value to be determined |

| Toluene | 2.38 | Value to be determined |

| Diethyl Ether | 4.34 | Value to be determined |

| Dichloromethane | 8.93 | Value to be determined |

| Acetone | 20.7 | Value to be determined |

| Ethanol | 24.5 | Value to be determined |

| Methanol | 32.7 | Value to be determined |

| Water | 80.1 | Insoluble |

The relationship between solubility and solvent properties can be visualized to gain further insights.

Caption: The influence of molecular properties on the predicted solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers and professionals are equipped to make informed decisions regarding solvent selection, process development, and formulation. The application of Hansen Solubility Parameters, in particular, offers a powerful predictive tool that can accelerate research and development efforts. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

ChemBK. 3,5-DIMETHYL-3'',5''-DI-T-BUTYL-4,4''-DIPHENOQUINONE. [Link]

-

LookChem. Cas 2417-00-7, 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the core physical and chemical characteristics of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (CAS No. 126657-30-5). This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and materials science, offering in-depth insights into the molecule's structural and functional properties. The guide synthesizes fundamental data with established analytical methodologies, ensuring a scientifically rigorous and practical overview.

Introduction: Understanding the Diphenoquinone Core

Diphenoquinones represent a class of organic compounds characterized by a quinonoid structure extended over two phenyl rings. This structural motif imparts unique electronic and redox properties, making them valuable subjects of study in fields ranging from medicinal chemistry to materials science. This compound is a sterically hindered derivative within this class. The strategic placement of dimethyl and di-tert-butyl groups significantly influences its stability, solubility, and reactivity. A thorough understanding of its physical characteristics is paramount for predicting its behavior in various chemical and biological systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental identifiers.

Chemical Structure

The molecular structure of this compound is depicted below. The molecule's architecture, featuring bulky tert-butyl groups and methyl substituents, is key to its distinct properties.

Caption: Molecular Structure of this compound.

Key Identifiers

| Identifier | Value | Reference |

| CAS Number | 126657-30-5 | [1][2] |

| Molecular Formula | C₂₂H₂₈O₂ | [1][2] |

| Molecular Weight | 324.46 g/mol | [1][2] |

Core Physicochemical Properties

The bulk physical properties of a compound are critical determinants of its handling, formulation, and application.

| Property | Value | Reference |

| Appearance | White to yellowish crystalline powder | |

| Melting Point | 180-181 °C | [1] |

| Boiling Point | 433.2 °C at 760 mmHg | [1] |

| Density | 1.058 g/cm³ | [1] |

| Flash Point | 161.7 °C | [1] |

| Vapor Pressure | 1.05 x 10⁻⁷ mmHg at 25 °C | [1] |

| Refractive Index | 1.548 | [1] |

Solubility Profile

This compound is characterized by its lipophilic nature, a direct consequence of the hydrocarbon-rich tert-butyl and methyl substituents.

-

Soluble in: Organic solvents such as ether, acetone, and methanol.

-

Insoluble in: Water.

This solubility profile is a crucial consideration in the selection of appropriate solvent systems for synthesis, purification, and formulation.

Stability and Storage

The compound is relatively stable under standard room temperature conditions. However, it exhibits sensitivity to light and air, with a propensity for oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere.

Spectroscopic Characterization